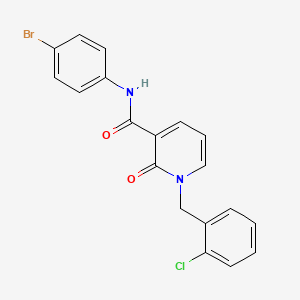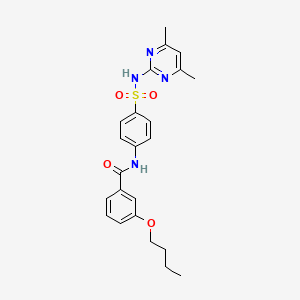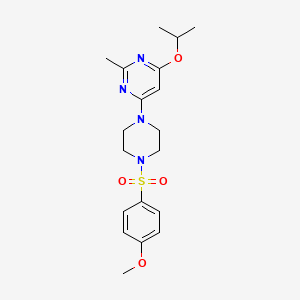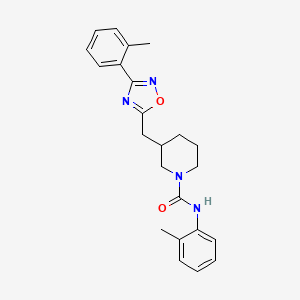![molecular formula C20H19N3O3 B3010759 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide CAS No. 1903386-34-4](/img/structure/B3010759.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Serotonin Receptor Antagonism
Compounds structurally related to the given chemical, specifically those with intricate heterocyclic systems, have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. These studies have revealed significant insights into the structure-activity relationship (SAR) essential for the development of potent antagonists, which are crucial for managing conditions like nausea and vomiting, particularly those induced by chemotherapy. The exploration of heteroaromatic rings such as indole and its derivatives has highlighted the potential of these frameworks in enhancing 5-HT3 receptor antagonistic activity (Harada et al., 1995).
Novel Synthetic Routes and Biological Activities
The synthetic versatility of compounds bearing the indolizine moiety or related heterocyclic structures has been a focal point of research, providing novel synthetic routes and evaluating their biological activities. For instance, the development of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has demonstrated the potential of these compounds in forming new chemical entities with possible pharmacological applications (Cucek & Verček, 2008).
Photoluminescence Properties
The study of photoluminescent materials, including those related to the indolizine core, has uncovered unique optical properties such as reversible pH-dependent fluorescence. These findings offer promising implications for the development of sensors and materials science applications, emphasizing the structural significance of the indolizine nucleus and its derivatives (Outlaw et al., 2016).
Potential Applications to Tropical Diseases
The synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases illustrates the therapeutic possibilities of indolizine derivatives. These compounds have been designed with the indolizine core structure as a strategic intermediate, highlighting the role of such heterocyclic compounds in medicinal chemistry and drug development (Zhang et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, which is crucial for DNA repair processes
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathways. When PARP1 is inhibited, the single-strand DNA break repair processes are disrupted . This disruption can lead to the accumulation of DNA damage, which can induce cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Result of Action
The result of the compound’s action is the disruption of DNA repair processes due to the inhibition of PARP1 . This disruption can lead to the accumulation of DNA damage, potentially inducing cell death in certain types of cells, such as cancer cells.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-14-26-18-7-2-1-5-15(18)12-23(19)10-8-21-20(25)16-11-17-6-3-4-9-22(17)13-16/h1-7,9,11,13H,8,10,12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAWPIKPNXWDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)







![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)